REACTION_CXSMILES
|
[CH2:1]([NH:8][C:9](=[O:20])[NH:10][CH2:11][C:12]1([C:15]([O:17]CC)=[O:16])[CH2:14][CH2:13]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.O.[OH-].[Li+]>O1CCCC1.CO.O.O>[CH2:1]([NH:8][C:9](=[O:20])[NH:10][CH2:11][C:12]1([C:15]([OH:17])=[O:16])[CH2:14][CH2:13]1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:1.2.3,4.5.6|
|
Name
|
ethyl 1-((3-benzylureido)methyl)cyclopropanecarboxylate
|
Quantity
|
1.6 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)NC(NCC1(CC1)C(=O)OCC)=O
|
Name
|
lithium hydroxide monohydrate
|
Quantity
|
487 mg
|
Type
|
reactant
|
Smiles
|
O.[OH-].[Li+]
|
Name
|
tetrahydrofuran methanol water
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1.CO.O
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 3 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washed with ether (25 ml)
|
Type
|
EXTRACTION
|
Details
|
extracted with chloroform (30 ml)
|
Type
|
WASH
|
Details
|
The organic layer was washed with brine (25 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated in vacuo
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)NC(NCC1(CC1)C(=O)O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.08 g | |
YIELD: PERCENTYIELD | 77% | |
YIELD: CALCULATEDPERCENTYIELD | 75% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |